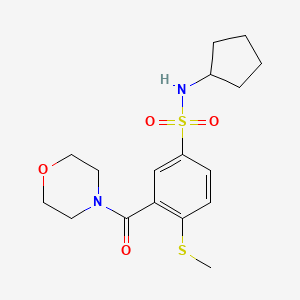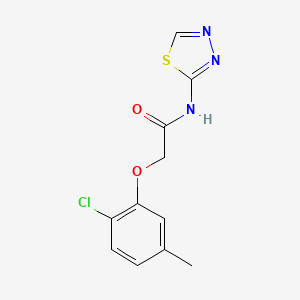![molecular formula C14H21ClN2O B4656707 3-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B4656707.png)
3-chloro-N-[3-(diethylamino)propyl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
Compounds similar to "3-chloro-N-[3-(diethylamino)propyl]benzamide" are synthesized through various chemical reactions, often starting from specific benzamide derivatives or through the reaction of related chloro and amino compounds. For example, the synthesis of 4-amino-N-[2 (diethylamino) ethyl] benzamide tetraphenylborate complex involves reacting sodium tetraphenyl borate with 4-amino-N-[2 (diethylamino) ethyl] benzamide, indicating a complex synthesis route involving multiple steps and reagents (Mostafa et al., 2023).
Molecular Structure Analysis
The molecular structure and vibrational spectra of related compounds have been characterized using techniques like X-ray diffraction, IR spectroscopy, and density functional methods. These analyses provide insights into the crystal and molecular structure, revealing how different functional groups and substitutions affect the overall geometry and stability of the molecule. For instance, Arslan et al. (2007) discussed the molecular geometry and vibrational frequencies of 2-chloro-N-(diethylcarbamothioyl)benzamide, highlighting the use of Hartree-Fock and density functional methods for structural determination (Arslan et al., 2007).
Chemical Reactions and Properties
The chemical reactivity of similar compounds involves interactions with various reagents, leading to the formation of complexes, ion-associate complexes, and derivatives with altered functional groups. These reactions not only demonstrate the chemical versatility of benzamide derivatives but also their potential for forming bio-active complexes and their interactions with receptors (Mostafa et al., 2023).
Physical Properties Analysis
The physical properties, such as crystal structure, solubility, and melting points, are crucial for understanding the behavior of these compounds under different conditions. The detailed crystallographic analysis provides information on the spatial arrangement of atoms, molecular conformations, and the impact of different substituents on the physical stability of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity towards specific reagents, stability under various conditions, and the ability to form bonds or complexes, are essential for predicting the compound's behavior in chemical reactions and potential applications in synthesis and medicinal chemistry. Studies often focus on the electronic properties, such as energies, excitation energies, and orbital interactions, to understand the compound's reactivity and interaction with other molecules (Demir et al., 2016).
Wirkmechanismus
The mechanism of action of a compound usually refers to how it interacts with biological systems, which is often studied in the context of drug discovery. As “3-chloro-N-[3-(diethylamino)propyl]benzamide” is not a known drug or biologically active compound, its mechanism of action is not documented .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-chloro-N-[3-(diethylamino)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21ClN2O/c1-3-17(4-2)10-6-9-16-14(18)12-7-5-8-13(15)11-12/h5,7-8,11H,3-4,6,9-10H2,1-2H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPLPVLMWZYQDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=CC(=CC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4656653.png)
![1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)
![N-(4-fluorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4656673.png)

![N-1,3-benzodioxol-5-yl-2-[(4-chlorobenzoyl)amino]benzamide](/img/structure/B4656685.png)

![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)



![3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4656735.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4656743.png)